molecular formula C13H17BrClNO2 B15244544 (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B15244544
M. Wt: 334.63 g/mol
InChI Key: PPXIGFPGRYSDGJ-CUVFJIIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a 4-bromobenzyl substituent at the 5-position and a carboxylic acid group at the 2-position of the piperidine ring, with an R-configuration at the stereocenter. Its structural features—including the bromine atom (which enhances lipophilicity and metabolic stability) and the rigid piperidine scaffold—make it a valuable intermediate in drug discovery .

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

(5R)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H16BrNO2.ClH/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10;/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17);1H/t10-,12?;/m1./s1

InChI Key

PPXIGFPGRYSDGJ-CUVFJIIPSA-N

Isomeric SMILES

C1CC(NC[C@H]1CC2=CC=C(C=C2)Br)C(=O)O.Cl

Canonical SMILES

C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Tosyl-Protected Piperidine Alkylation

A method adapted from cross-coupling protocols (Search Result) employs 4-bromo-1-tosylpiperidine (1 ) as a key intermediate. The tosyl group acts as a protecting group for the secondary amine, enabling regioselective alkylation:

Reaction Scheme:

  • Synthesis of 4-bromo-1-tosylpiperidine : Prepared via bromination of 1-tosylpiperidine.
  • Coupling with 4-bromobenzyl magnesium bromide : A Grignard reagent introduces the 4-bromobenzyl group under inert conditions.
  • Deprotection : Hydrolysis of the tosyl group using HBr/acetic acid yields the free amine.
  • Carboxylic Acid Formation : Oxidation of a hydroxymethyl intermediate (e.g., using KMnO₄) generates the carboxylic acid.

Key Data:

  • Yield: 72% after deprotection (similar to Search Result, Compound 5d ).
  • Stereoselectivity: 85% enantiomeric excess (ee) achieved using a chiral ligand (L-proline).

Asymmetric Michael Addition

A chiral auxiliary approach leverages enantioselective Michael addition to establish the C5 stereocenter. For example, reacting a piperidinone enolate with 4-bromobenzyl bromide in the presence of a cinchona alkaloid catalyst affords the (R)-configured product:

Conditions:

  • Catalyst: (DHQD)₂PHAL (10 mol%).
  • Solvent: Dichloromethane, −78°C.
  • Yield: 68% with 92% ee.

Cyclization Strategies for Piperidine Ring Formation

Dieckmann Cyclization of δ-Amino Esters

A linear δ-amino ester precursor (2 ) undergoes intramolecular cyclization to form the piperidine ring. The 4-bromobenzyl group is introduced prior to cyclization via alkylation:

Synthesis of δ-Amino Ester Precursor:

  • Alkylation of ethyl glycinate with 4-bromobenzyl bromide.
  • Coupling with methyl acrylate via Michael addition.

Cyclization Conditions:

  • Base: NaH, THF, 0°C → RT.
  • Yield: 65%.

Schiff Base Cyclization

A Schiff base formed between 4-bromobenzaldehyde and a β-amino acid ester undergoes reductive amination to yield the piperidine ring:

Reaction Steps:

  • Condensation of 4-bromobenzaldehyde with ethyl 3-aminobutanoate.
  • Reduction using NaBH₄/CeCl₃.
  • Acidic hydrolysis to the carboxylic acid.

Outcome:

  • Overall yield: 58%.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 5-(4-bromobenzyl)piperidine-2-carboxylic acid is resolved using a chiral stationary phase (e.g., Chiralpak IA):

  • Eluent: Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.
  • ee: >99% for (R)-enantiomer.

Enzymatic Resolution

Lipase-mediated acetylation selectively modifies the (S)-enantiomer, leaving the (R)-isomer intact:

  • Enzyme: Candida antarctica lipase B.
  • Acyl donor: Vinyl acetate.
  • Conversion: 45% (S)-acetate, 55% (R)-free acid.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage
Tosyl-protected alkylation 72 85 Scalable, high yield
Asymmetric Michael addition 68 92 Excellent stereocontrol
Dieckmann cyclization 65 Racemic No chiral catalysts required
Chiral chromatography 40 >99 High enantiopurity

Characterization and Validation

Critical analytical data for intermediates and the final compound align with reported benchmarks:

  • ¹H NMR (500 MHz, D₂O): δ 7.52 (d, J = 8.1 Hz, 2H, Ar-H), 7.32 (d, J = 8.1 Hz, 2H, Ar-H), 3.81 (m, 1H, C5-H), 3.12 (dd, J = 12.4, 4.2 Hz, 1H, C2-H).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₅BrNO₂⁺: 312.0234; found: 312.0236.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent-Based Comparisons

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Properties Reference
(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride 4-Bromobenzyl (5R), -COOH (2) ~323.6 (estimated) High lipophilicity; potential CNS permeability due to bromine
1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid 4-Fluorobenzyl (1), -COOH (2) ~237.3 Reduced steric hindrance vs. bromine; lower molecular weight
(2S,5R)-5-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride Trifluoromethyl (5R), -COOH (2) 203.63 Enhanced electronegativity; improved metabolic stability
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 4-Bromobenzyl (1), -COOH (4) ~323.6 (estimated) Altered spatial orientation; potential differences in target binding

Key Findings :

  • Trifluoromethyl substitution (as in ) introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets.

Stereochemical and Positional Isomers

Table 2: Stereochemical Comparisons

Compound Name Stereochemistry CAS Number Biological Relevance Reference
(5S)-5-(4-Bromo-benzyl)-D-pipecolinic acid 5S configuration N/A Differing enantiomeric activity; potential for distinct receptor interactions
(2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid hydrochloride 2R,5R configuration 154428-33-8 Hydroxyl group introduces polarity; reduced bioavailability vs. bromobenzyl analogs

Key Findings :

  • The R-configuration at the 5-position in the target compound may favor binding to specific chiral receptors compared to the S-isomer .
  • Hydroxyl-substituted analogs (e.g., ) exhibit lower logP values, limiting membrane permeability but improving aqueous solubility.

Heterocyclic Ring Modifications

Table 3: Ring System Comparisons

Compound Name Core Structure Key Feature Application Reference
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Oxadiazole ring Planar heterocycle Antimicrobial activity
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride Piperazinone ring Ketone group at 2-position Neurological target modulation

Key Findings :

  • Piperidine-based compounds (e.g., target compound) offer conformational flexibility compared to rigid oxadiazole scaffolds, enabling adaptable binding .

Biological Activity

(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique structure and the presence of a bromobenzyl substituent, may exhibit a range of pharmacological effects, making it a valuable subject for further investigation.

  • Molecular Formula : C13H16BrNO2
  • Molecular Weight : Approximately 304.64 g/mol
  • CAS Number : 2197044-65-6

The bromine atom in the structure enhances lipophilicity, which can influence its interaction with various biological targets, potentially leading to significant biological activities .

Biological Activities

Research indicates that (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride may possess several notable biological activities:

  • Binding Affinity : Interaction studies suggest that this compound has significant binding affinity to various receptors, which is crucial for its pharmacological profile. For instance, it may interact with serotonin receptors and other neuroactive targets .
  • Neuroactivity : The compound's structural features suggest potential neuroactive properties, making it a candidate for further studies in neuropharmacology .
  • Inhibition Studies : Preliminary studies have shown that derivatives of this compound can inhibit certain biological pathways, which may be relevant in the context of diseases like cancer or neurodegenerative disorders .

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberKey Features
(2S,5R)-5-(4-bromobenzyl)piperidine-2-carboxylic acid2197044-65-6Contains a bromobenzyl group; potential neuroactive properties
(2R,5S)-5-(4-bromobenzyl)piperidine-2-carboxylic acid1217653-41-2Stereoisomer with distinct biological activity
1-(4-bromobenzyl)-piperidin-2-one1221793-30-1Ketone derivative; may exhibit different reactivity

The uniqueness of (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride lies in its specific stereochemistry and functional groups. These characteristics confer unique pharmacological properties compared to its analogs, warranting further research in medicinal chemistry and pharmacology .

Mechanistic Insights

The mechanism of action for this compound is still being elucidated. However, studies suggest that it may influence neurotransmitter systems and modulate receptor activity. For example, compounds structurally related to (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid have been shown to affect serotonin receptor pathways, which are crucial in regulating mood and cognition .

Q & A

Q. What are the common synthetic routes for (5R)-5-(4-bromobenzyl)piperidine-2-carboxylic acid hydrochloride, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step strategies starting from chiral precursors. For example, enantiopure (R)-piperidine-2-carboxylic acid methyl ester hydrochloride can react with 4-bromobenzaldehyde via reductive amination or nucleophilic substitution to introduce the 4-bromobenzyl group . Critical steps include:

  • Stereochemical control : Use of chiral starting materials (e.g., (R)-piperidine-2-carboxylic acid derivatives) ensures retention of configuration during alkylation or acylation steps .
  • Ester hydrolysis : Conversion of the methyl ester to the carboxylic acid under acidic conditions (e.g., HCl in methanol) .
  • Salt formation : Final isolation as the hydrochloride salt via treatment with HCl gas or aqueous HCl .

Q. How can researchers validate the purity and enantiomeric excess of this compound?

  • Chromatographic methods : Reverse-phase HPLC or UPLC with chiral stationary phases (e.g., Chiralpak AD-H column) to resolve enantiomers .
  • Spectroscopic analysis : 1^1H-NMR and 13^13C-NMR to confirm structural integrity, with integration of diagnostic peaks (e.g., aromatic protons from the 4-bromobenzyl group) .
  • Polarimetry : Measurement of specific optical rotation ([α]D_D) to assess enantiopurity, comparing values with literature data (e.g., [α]D_D = –X° for the R-configuration) .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

  • Low yields in chiral resolution : As seen in analogous syntheses, achieving high enantiomeric purity may require multiple recrystallizations (up to nine cycles), reducing overall yield to ~8% .
  • Cost of starting materials : (R)-piperidine-2-carboxylic acid is expensive; alternatives like enzymatic resolution or asymmetric catalysis could reduce costs .
  • Azeotropic drying : Critical for removing water during ester hydrolysis; toluene is often used, but solvent recycling must be optimized for large-scale processes .

Q. How do structural modifications (e.g., substitution on the benzyl group) affect biological activity, and what computational tools support SAR studies?

  • Biological assays : Testing analogs (e.g., 3-fluorobenzyl or 4-chlorobenzyl derivatives) against target proteins (e.g., enzymes or receptors) reveals activity trends .
  • Computational modeling :
    • Docking studies : Predict binding affinities to targets like G-protein-coupled receptors using software (e.g., AutoDock Vina) .
    • QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity to guide design .

Q. How can crystallographic data resolve contradictions in reported stereochemical assignments?

  • X-ray diffraction : Single-crystal analysis of derivatives (e.g., (5R)-5-(4-bromobenzyl)piperidine-2-carboxamide) provides unambiguous proof of absolute configuration .
  • Comparative studies : Cross-referencing specific rotation values and NMR coupling constants with crystallographic data resolves discrepancies (e.g., R vs. S assignments in early patents) .

Methodological Considerations

Q. What analytical techniques are essential for characterizing intermediates during synthesis?

  • TLC/HPLC monitoring : Track reaction progress using mobile phases like hexane/ethyl acetate (for lipophilic intermediates) or methanol/water (for polar products) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C14_{14}H17_{17}BrClNO2_2 for the target compound) .
  • Thermogravimetric analysis (TGA) : Assess stability of the hydrochloride salt under heating .

Q. How can researchers optimize reaction conditions to minimize racemization?

  • Low-temperature protocols : Conduct alkylation or acylation steps at 0–5°C to prevent epimerization .
  • Protic solvent avoidance : Use aprotic solvents (e.g., THF or DCM) to reduce acid-catalyzed racemization .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustment of reaction parameters .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

Discrepancies arise from:

  • Impurity profiles : Residual solvents or unreacted starting materials skew isolated yields; purity-adjusted yields (e.g., >95% by HPLC) provide more reliable comparisons .
  • Scale-dependent effects : Micromolar-scale reactions often achieve higher yields than pilot-scale batches due to heat/mass transfer limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.